molecular formula C24H21BrN2O4 B13727622 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide

Katalognummer: B13727622
Molekulargewicht: 481.3 g/mol
InChI-Schlüssel: PHTQAWWAXDDRLS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with methoxycarbonyl and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. The starting materials often include methoxycarbonyl benzyl derivatives and methoxyphenyl oxazole derivatives. The key steps in the synthesis may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the pyridinium core and methoxycarbonyl groups through nucleophilic substitution reactions.

    Final assembly: Coupling the intermediate products to form the final compound under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium chloride
  • 1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium iodide

Uniqueness

1-(3-(Methoxycarbonyl)benzyl)-4-(5-(4-methoxyphenyl)-oxazol-2-yl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Eigenschaften

Molekularformel

C24H21BrN2O4

Molekulargewicht

481.3 g/mol

IUPAC-Name

methyl 3-[[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide

InChI

InChI=1S/C24H21N2O4.BrH/c1-28-21-8-6-18(7-9-21)22-15-25-23(30-22)19-10-12-26(13-11-19)16-17-4-3-5-20(14-17)24(27)29-2;/h3-15H,16H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

PHTQAWWAXDDRLS-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)OC.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.